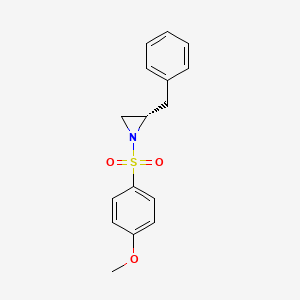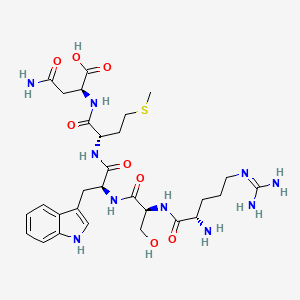
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine is a complex peptide compound with a unique structure that includes multiple amino acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine typically involves the stepwise assembly of its constituent amino acids. This process often employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain. The reaction conditions usually involve the use of coupling reagents such as HBTU or DIC, and the deprotection steps are carried out using TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often incorporating automated synthesizers and advanced purification techniques such as HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the methionyl residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or m-chloroperbenzoic acid (m-CPBA) are common oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used for reduction.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used under mild conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methionyl residue results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups.
科学的研究の応用
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling pathways and protein interactions.
Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.
Industry: Utilized in the production of specialized biomaterials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-tryptophyl-L-methionyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.
特性
CAS番号 |
571146-32-2 |
|---|---|
分子式 |
C29H44N10O8S |
分子量 |
692.8 g/mol |
IUPAC名 |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C29H44N10O8S/c1-48-10-8-19(25(43)38-21(28(46)47)12-23(31)41)36-26(44)20(11-15-13-35-18-7-3-2-5-16(15)18)37-27(45)22(14-40)39-24(42)17(30)6-4-9-34-29(32)33/h2-3,5,7,13,17,19-22,35,40H,4,6,8-12,14,30H2,1H3,(H2,31,41)(H,36,44)(H,37,45)(H,38,43)(H,39,42)(H,46,47)(H4,32,33,34)/t17-,19-,20-,21-,22-/m0/s1 |
InChIキー |
RNGNSIBSFARDBM-ZONLJJFTSA-N |
異性体SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N |
正規SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


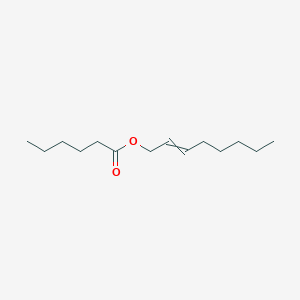
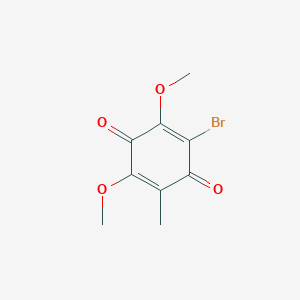

![N-(5-{[2-(1H-Indol-3-yl)ethyl]amino}-2,4-dinitrophenyl)acetamide](/img/structure/B14235898.png)
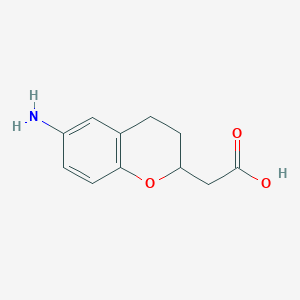
![Trimethyl[(methyltellanyl)ethynyl]silane](/img/structure/B14235908.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B14235933.png)
![2',7'-Dibromo-1,6-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14235934.png)
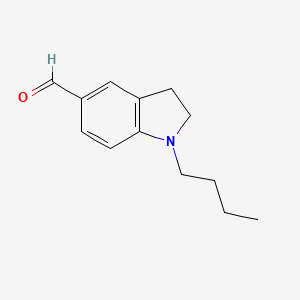


![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
![Benzonitrile, 2,5-difluoro-4-[2-oxo-4-(trifluoromethyl)-1(2H)-pyridinyl]-](/img/structure/B14235965.png)
